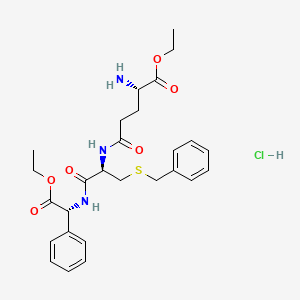

Ezatiostat Hydrochloride

Description

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.

Properties

IUPAC Name |

ethyl (2S)-2-amino-5-[[(2R)-3-benzylsulfanyl-1-[[(1R)-2-ethoxy-2-oxo-1-phenylethyl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H35N3O6S.ClH/c1-3-35-26(33)21(28)15-16-23(31)29-22(18-37-17-19-11-7-5-8-12-19)25(32)30-24(27(34)36-4-2)20-13-9-6-10-14-20;/h5-14,21-22,24H,3-4,15-18,28H2,1-2H3,(H,29,31)(H,30,32);1H/t21-,22-,24+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJDYQYNYISTAMO-GFDYFVENSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC(=O)NC(CSCC1=CC=CC=C1)C(=O)NC(C2=CC=CC=C2)C(=O)OCC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CCC(=O)N[C@@H](CSCC1=CC=CC=C1)C(=O)N[C@H](C2=CC=CC=C2)C(=O)OCC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H36ClN3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00182855 | |

| Record name | Ezatiostat hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00182855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

566.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

286942-97-0 | |

| Record name | Ezatiostat hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0286942970 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ezatiostat hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00182855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EZATIOSTAT HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D59N834676 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ezatiostat Hydrochloride: A Deep Dive into its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Ezatiostat Hydrochloride, a novel therapeutic agent with potential applications in treating myelodysplastic syndromes (MDS). The document details the molecular interactions, downstream signaling pathways, and cellular consequences of Ezatiostat administration, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a thorough understanding for research and development purposes.

Core Mechanism: Inhibition of Glutathione S-Transferase P1-1 (GSTP1-1)

This compound is a synthetic tripeptide analog of glutathione.[1][2] It functions as a prodrug that is metabolized to its active form, TLK117.[3][4] The primary molecular target of Ezatiostat's active metabolite is Glutathione S-transferase P1-1 (GSTP1-1), an enzyme that is frequently overexpressed in various cancer cells and plays a crucial role in cellular detoxification and the regulation of signaling pathways involved in cell proliferation and apoptosis.[3][5]

Ezatiostat, through its active metabolite, acts as a selective inhibitor of GSTP1-1.[1][2] Under normal physiological conditions, GSTP1-1 binds to and inhibits the c-Jun N-terminal kinase (JNK), a key regulator of cellular stress responses.[3][5] By binding to GSTP1-1, the active form of Ezatiostat causes a conformational change in the enzyme, leading to its dissociation from the JNK complex.[1][2][6] This release of JNK from its inhibitory binding with GSTP1-1 results in the activation of the JNK signaling cascade.[1][2][3]

Downstream Signaling and Cellular Effects

The activation of JNK is a pivotal event in the mechanism of action of Ezatiostat. Activated JNK proceeds to phosphorylate its downstream target, the transcription factor c-Jun.[3][7] Phosphorylated c-Jun then translocates to the nucleus, where it modulates the transcription of a suite of genes that govern critical cellular processes, including:

-

Stimulation of Hematopoiesis: In the context of myelodysplastic syndromes, the activation of the JNK pathway by Ezatiostat promotes the proliferation and differentiation of hematopoietic progenitor cells.[1][3] This leads to an increase in the production of mature monocytes, granulocytes, and erythrocytes, potentially counteracting the ineffective hematopoiesis characteristic of MDS.[3] Studies in animal models have demonstrated that Ezatiostat stimulates lymphocyte and bone marrow progenitor proliferation.[1][2]

-

Induction of Apoptosis in Malignant Cells: In addition to its hematopoietic-stimulating effects, the activation of the JNK pathway can also trigger apoptosis (programmed cell death) in malignant cells.[2][3] This dual action of promoting the growth of normal blood cell precursors while inducing cell death in cancerous clones makes Ezatiostat a promising therapeutic strategy for MDS.[2] The therapeutic action of ezatiostat appears to include both proliferation of normal myeloid progenitors as well as apoptosis of the malignant clone.[1][2][6]

-

Involvement of Other Pathways: Research suggests that Ezatiostat may also influence other signaling pathways. Some studies have indicated the activation of ERK1/ERK2 and the caspase-dependent pathway, which could also contribute to its pro-apoptotic effects in dysplastic cells.[4][8]

Quantitative Data

The following tables summarize the available quantitative data on the efficacy of Ezatiostat and its active metabolite.

| Parameter | Value | Target | Cell Line/System | Reference |

| Ki | 0.4 µM | GSTP1-1 | In vitro | [4] |

| Approx. IC50 | ~25 µM | Cell Growth | HL60 | [2] |

Table 1: In Vitro Inhibitory Activity of Ezatiostat's Active Metabolite (TLK117) and Ezatiostat.

| Endpoint | Response Rate | Patient Population | Clinical Trial | Reference |

| Hematologic Improvement - Erythroid (HI-E) | 24% (9 of 38 patients) | Myelodysplastic Syndrome | NCT00035867 | [5] |

| Hematologic Improvement - Neutrophil (HI-N) | 42% (11 of 26 patients) | Myelodysplastic Syndrome | NCT00035867 | [5] |

| Hematologic Improvement - Platelet (HI-P) | 50% (12 of 24 patients) | Myelodysplastic Syndrome | NCT00035867 | [5] |

| Trilineage Responses | 25% (4 of 16 patients) | Myelodysplastic Syndrome with trilineage cytopenia | NCT00035867 | [5] |

Table 2: Clinical Efficacy of this compound Liposomes for Injection in Patients with Myelodysplastic Syndrome.

Signaling Pathway and Experimental Workflow Diagrams

Caption: Mechanism of Action of this compound.

Caption: Generalized In Vitro Experimental Workflow.

Experimental Protocols

The following are representative protocols for key experiments used to elucidate the mechanism of action of Ezatiostat. These are generalized methodologies and may require optimization for specific experimental conditions.

GSTP1-1 Inhibition Assay

Objective: To determine the inhibitory activity of Ezatiostat's active metabolite (TLK117) on GSTP1-1 enzymatic activity.

Methodology:

-

Reagents: Recombinant human GSTP1-1, glutathione (GSH), 1-chloro-2,4-dinitrobenzene (CDNB), potassium phosphate buffer, and the active metabolite of Ezatiostat (TLK117).

-

Procedure: a. Prepare a reaction mixture containing potassium phosphate buffer, GSH, and recombinant GSTP1-1. b. Add varying concentrations of TLK117 to the reaction mixture and incubate for a predetermined time at 37°C. c. Initiate the enzymatic reaction by adding CDNB. d. Monitor the rate of formation of the GSH-CDNB conjugate by measuring the increase in absorbance at 340 nm over time using a spectrophotometer. e. A control reaction without the inhibitor is run in parallel.

-

Data Analysis: Calculate the percentage of inhibition at each concentration of TLK117. Determine the Ki value by fitting the data to an appropriate enzyme inhibition model (e.g., Michaelis-Menten with competitive inhibition).

JNK Activation Assay (Western Blot)

Objective: To assess the effect of Ezatiostat on the phosphorylation of JNK and c-Jun in a cellular context.

Methodology:

-

Cell Culture and Treatment: a. Culture a relevant cell line (e.g., HL60 human leukemia cells) in appropriate media. b. Treat the cells with varying concentrations of this compound for different time points. A vehicle control (e.g., DMSO) should be included.

-

Protein Extraction: a. After treatment, wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins. b. Quantify the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

-

Western Blotting: a. Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane. b. Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding. c. Incubate the membrane with primary antibodies specific for phosphorylated JNK (p-JNK), total JNK, phosphorylated c-Jun (p-c-Jun), and total c-Jun overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used. d. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies. e. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to the total protein levels to determine the relative increase in phosphorylation upon Ezatiostat treatment.

Hematopoietic Progenitor Colony-Forming Unit (CFU) Assay

Objective: To evaluate the effect of Ezatiostat on the proliferation and differentiation of human bone marrow progenitor cells.

Methodology:

-

Cell Source: Obtain human bone marrow mononuclear cells (BMMCs) from healthy donors.

-

Cell Culture: a. Plate the BMMCs in a semi-solid methylcellulose-based medium (e.g., MethoCult™) supplemented with a cocktail of hematopoietic growth factors (e.g., SCF, GM-CSF, IL-3, EPO). b. Add varying concentrations of this compound to the cultures. c. Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 14 days.

-

Colony Counting and Identification: a. After the incubation period, score the number and type of hematopoietic colonies under an inverted microscope. b. Colonies are typically classified based on their morphology as colony-forming unit-granulocyte, macrophage (CFU-GM), burst-forming unit-erythroid (BFU-E), and colony-forming unit-granulocyte, erythrocyte, monocyte, megakaryocyte (CFU-GEMM).

-

Data Analysis: Compare the number and types of colonies in the Ezatiostat-treated groups to the vehicle control group to assess the impact on hematopoietic progenitor cell proliferation and differentiation.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To measure the induction of apoptosis by Ezatiostat in a cancer cell line.

Methodology:

-

Cell Culture and Treatment: a. Culture a relevant cancer cell line (e.g., HL60) and treat with different concentrations of this compound for various durations.

-

Cell Staining: a. Harvest the cells (including both adherent and floating cells) and wash them with cold PBS. b. Resuspend the cells in Annexin V binding buffer. c. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension. d. Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry: a. Analyze the stained cells using a flow cytometer. b. Annexin V-positive, PI-negative cells are considered to be in early apoptosis. Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

-

Data Analysis: Quantify the percentage of apoptotic cells in each treatment group and compare it to the control group to determine the dose- and time-dependent effects of Ezatiostat on apoptosis induction.

References

- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Comparative analysis of apoptosis in HL60 detected by annexin-V and fluorescein-diacetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Glutathione Transferase P1-1 an Enzyme Useful in Biomedicine and as Biomarker in Clinical Practice and in Environmental Pollution - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

Ezatiostat Hydrochloride: A Technical Guide to its Chemical Structure, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ezatiostat hydrochloride, a novel glutathione analog, has emerged as a promising therapeutic agent, particularly in the context of myelodysplastic syndromes (MDS). This technical guide provides an in-depth exploration of the chemical architecture of this compound, a detailed overview of its synthesis, and a comprehensive analysis of its mechanism of action. By inhibiting glutathione S-transferase P1-1 (GSTP1-1), Ezatiostat triggers the activation of the c-Jun N-terminal kinase (JNK) signaling pathway, leading to the stimulation of hematopoiesis and the induction of apoptosis in malignant cells. This document is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development, offering detailed experimental insights and a thorough understanding of this targeted therapeutic agent.

Chemical Structure and Properties

This compound, known by the synonyms TER 199 and TLK199, is the hydrochloride salt of a synthetic tripeptide analog of glutathione.[1][2] Its systematic IUPAC name is ethyl (2S)-2-amino-5-[[(2R)-3-benzylsulfanyl-1-[[(1R)-2-ethoxy-2-oxo-1-phenylethyl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoate;hydrochloride.[3]

The chemical and physical properties of Ezatiostat and its hydrochloride salt are summarized in the table below.

| Property | Value | Reference(s) |

| Ezatiostat (Free Base) | ||

| Molecular Formula | C27H35N3O6S | [4] |

| Molecular Weight | 529.65 g/mol | [4] |

| CAS Number | 168682-53-9 | [4] |

| This compound | ||

| Molecular Formula | C27H36ClN3O6S | [5] |

| Molecular Weight | 566.11 g/mol | [5] |

| CAS Number | 286942-97-0 | [2] |

Synthesis of this compound

The synthesis of this compound is a multi-step process involving the coupling of protected amino acid precursors. While detailed, publicly available, step-by-step protocols are scarce, patent literature outlines the general synthetic strategy. The core of the synthesis involves the formation of peptide bonds between L-glutamic acid, S-benzyl-L-cysteine, and phenylglycine derivatives.

A plausible synthetic route, based on available information, can be described as follows:

Experimental Protocol: A Generalized Synthetic Approach

-

Dipeptide Formation: The synthesis commences with the coupling of S-benzyl-L-cysteine and a phenylglycine ethyl ester derivative. Standard peptide coupling reagents, such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator like N-hydroxysuccinimide (NHS), can be employed. The reaction is typically carried out in an inert solvent like dichloromethane (DCM) or dimethylformamide (DMF) at room temperature. Purification of the resulting dipeptide is crucial and is often achieved through column chromatography.

-

Coupling with Glutamic Acid Derivative: The protected dipeptide is then coupled with a suitably protected L-glutamic acid derivative, such as N-Boc-L-glutamic acid α-ethyl ester.[4] The coupling conditions are similar to the first step, utilizing standard peptide coupling chemistry.

-

Deprotection and Salt Formation: Following the successful coupling to form the tripeptide backbone, any protecting groups (e.g., Boc) are removed under appropriate conditions (e.g., acidic treatment with trifluoroacetic acid). The final step involves the formation of the hydrochloride salt by treating the free base of Ezatiostat with hydrogen chloride gas or a solution of HCl in an organic solvent, such as diethyl ether or isopropanol.[4]

-

Purification: The final product, this compound, is purified to a high degree using techniques such as recrystallization or preparative high-performance liquid chromatography (HPLC).

Caption: Mechanism of action of Ezatiostat via inhibition of GSTP1-1 and activation of JNK.

Quantitative Data from Preclinical and Clinical Studies

The biological activity and clinical efficacy of Ezatiostat have been evaluated in various studies. The following tables summarize key quantitative data.

Table 1: In Vitro Activity of Ezatiostat

| Cell Line | Assay | Endpoint | Value | Reference(s) |

| HL-60 (Human Leukemia) | Growth Inhibition | CC50 | 6-17 µM | - |

| HL-60 (Human Leukemia) | Differentiation (CD11b expression) | Fold Increase | ~2-fold | - |

| HL-60 and 293T cells | Reactive Oxygen Species (ROS) Production | Fold Increase | 2- to 3-fold | - |

Table 2: Summary of Phase I/II Clinical Trial Data in Myelodysplastic Syndromes (MDS)

| Parameter | Value | Reference(s) |

| Phase I Dose Escalation (Oral) | [6] | |

| Dose Levels | 200, 400, 1000, 1400, 2000, 2400, 3000, 4000, 5000, and 6000 mg/day | [6] |

| Treatment Schedule | Days 1-7 of a 21-day cycle | [6] |

| Phase I/IIa (Intravenous) | [6] | |

| Dose Levels (Phase I) | 50, 100, 200, 400, and 600 mg/m² | [6] |

| Treatment Schedule (Phase I) | Days 1-5 of a 14-day cycle | [6] |

| Dose Schedules (Phase IIa) | 600 mg/m² on days 1-5 or days 1-3 of a 21-day cycle | [6] |

| Phase I Combination Therapy (with Lenalidomide) | [6] | |

| Ezatiostat Doses | 2000 mg or 2500 mg/day | [6] |

| Lenalidomide Dose | 10 mg/day | [6] |

| Treatment Schedule | Days 1-21 of a 28-day cycle | [6] |

Table 3: Clinical Efficacy in Myelodysplastic Syndromes (MDS)

| Endpoint | Result | Reference(s) |

| Hematologic Improvement (HI-Erythroid) in RBC transfusion-dependent patients | 29% (11 of 38) | - |

| Median Duration of HI-Erythroid Response | 34 weeks | - |

| Multilineage Responses | Observed | [6] |

| Cytogenetic Complete Response | Observed in one del(5q) MDS patient | [6] |

Conclusion

This compound represents a significant advancement in the targeted therapy of hematological disorders, particularly MDS. Its well-defined chemical structure and its mechanism of action, centered on the inhibition of GSTP1-1 and the subsequent activation of the JNK signaling pathway, provide a strong rationale for its clinical development. The synthesis of Ezatiostat, while complex, follows established principles of peptide chemistry. The quantitative data from both preclinical and clinical studies underscore its potential as a therapeutic agent capable of inducing hematologic responses and improving outcomes for patients with MDS. This technical guide provides a foundational understanding of Ezatiostat for the scientific and drug development communities, encouraging further research and exploration of its therapeutic applications.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. US20110301376A1 - Preparation of crystalline this compound ansolvate form d - Google Patents [patents.google.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Development of Telintra as an Inhibitor of Glutathione S-Transferase P - PMC [pmc.ncbi.nlm.nih.gov]

Ezatiostat Hydrochloride: A Tripeptide Glutathione Analog for Hematopoietic Stimulation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Ezatiostat hydrochloride, also known as TLK199, is a novel synthetic tripeptide analog of glutathione under investigation for the treatment of myelodysplastic syndromes (MDS) and other conditions characterized by cytopenias.[][2] As a prodrug, ezatiostat is systemically absorbed and subsequently metabolized to its active form, TLK117.[][3] This active metabolite selectively inhibits Glutathione S-transferase P1-1 (GSTP1-1), a key enzyme implicated in the regulation of cellular proliferation, differentiation, and apoptosis.[][4] This technical guide provides a comprehensive overview of the core scientific principles of this compound, including its mechanism of action, key experimental data, and detailed protocols for relevant assays.

Mechanism of Action

Ezatiostat's therapeutic effects are mediated through the inhibition of GSTP1-1 by its active metabolite, TLK117.[][4] GSTP1-1 is an enzyme that is frequently overexpressed in various cancer cells and is known to negatively regulate the c-Jun N-terminal kinase (JNK) signaling pathway by direct protein-protein interaction.[][4]

The key steps in the mechanism of action are as follows:

-

Prodrug Conversion: Ezatiostat, a diethyl ester, is readily absorbed and intracellularly converted by esterases into its active diacid form, TLK117.[5]

-

GSTP1-1 Inhibition: TLK117 selectively binds to and inhibits the activity of GSTP1-1.[][4] This inhibition disrupts the interaction between GSTP1-1 and JNK.[4]

-

JNK Pathway Activation: The release of JNK from GSTP1-1 inhibition leads to its phosphorylation and subsequent activation.[4][5]

-

Downstream Cellular Effects: Activated JNK phosphorylates downstream transcription factors, such as c-Jun, which then translocate to the nucleus and modulate the expression of genes involved in cell proliferation, differentiation, and apoptosis.[][6] In hematopoietic progenitor cells, this signaling cascade promotes growth and maturation, while in certain malignant cells, it can induce apoptosis.[7][8]

Core Data Summary

Preclinical Efficacy and Potency

The following table summarizes the key in vitro potency and efficacy data for ezatiostat and its active metabolite, TLK117.

| Compound | Assay | Cell Line/Enzyme | Parameter | Value | Reference(s) |

| TLK117 | GSTP1-1 Inhibition | Purified Enzyme | Kᵢ | 0.4 µM | [4][5] |

| Ezatiostat (TLK199) | Cell Viability | HT29 (human colon adenocarcinoma) | IC₅₀ | 22 µM | [5] |

| SW620, LoVo, Caco2 (human colon adenocarcinoma) | IC₅₀ | 26-28 µM | [5] | ||

| Ezatiostat Analogs | Cell Viability | HL-60 (human promyelocytic leukemia) | CC₅₀ | 6-17 µM | [2] |

Clinical Pharmacokinetics

Pharmacokinetic parameters of ezatiostat and its primary metabolites were evaluated in patients with myelodysplastic syndrome.

| Compound | Parameter | Value | Reference(s) |

| Ezatiostat | Elimination Half-life (t½) | 0.20 h | [9] |

| AUC/dose | 0.008 h/L | [9] | |

| Distribution Half-life | 0.03 h | [9] | |

| TLK236 (metabolite) | Elimination Half-life (t½) | 2.65 h | [9] |

| AUC/dose | 0.341 h/L | [9] | |

| TLK117 (active metabolite) | Elimination Half-life (t½) | 0.24–0.60 h | [9] |

| AUC/dose | 0.0116 h/L | [9] |

Clinical Efficacy in Myelodysplastic Syndrome (MDS)

Clinical trials have demonstrated the potential of ezatiostat to improve hematologic parameters in patients with MDS.

| Study Phase | Patient Population | Endpoint | Response Rate | Reference(s) |

| Phase 1/2a (IV formulation) | Trilineage Cytopenia | Trilineage Response | 25% (4 of 16 patients) | [] |

| Erythroid Cytopenia | Hematologic Improvement-Erythroid (HI-E) | 24% (9 of 38 patients) | [] | |

| Neutropenia | Hematologic Improvement-Neutrophil (HI-N) | 42% (11 of 26 patients) | [] | |

| Thrombocytopenia | Hematologic Improvement-Platelet (HI-P) | 50% (12 of 24 patients) | [] | |

| Phase 1 (oral formulation) | Low to Intermediate-2 Risk MDS | Hematologic Improvement (HI) | 17 responses at 200-6000 mg/day | [8][9] |

| 11 responses at 4000-6000 mg/day | [8][9] |

Signaling Pathway and Experimental Workflow Diagrams

This compound Mechanism of Action

References

- 2. aacrjournals.org [aacrjournals.org]

- 3. scholars.uthscsa.edu [scholars.uthscsa.edu]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Development of Telintra as an Inhibitor of Glutathione S-Transferase P - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ashpublications.org [ashpublications.org]

- 7. Phase 1-2a multicenter dose-escalation study of this compound liposomes for injection (Telintra®, TLK199), a novel glutathione analog prodrug in patients with myelodysplastic syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Phase 1 multicenter dose-escalation study of this compound (TLK199 tablets), a novel glutathione analog prodrug, in patients with myelodysplastic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: The Core Effect of Ezatiostat Hydrochloride on JNK Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ezatiostat hydrochloride (formerly known as TLK199) is a glutathione analog prodrug that, upon conversion to its active metabolite, functions as a potent inhibitor of Glutathione S-transferase P1-1 (GSTP1-1). This inhibition disrupts the constitutive negative regulation of the c-Jun N-terminal kinase (JNK) signaling pathway by GSTP1-1. The disinhibition of JNK leads to its activation and the subsequent phosphorylation of downstream targets, most notably the transcription factor c-Jun. This activation of the JNK pathway is a key mechanism through which Ezatiostat exerts its therapeutic effects, particularly in the context of hematologic disorders such as myelodysplastic syndromes (MDS), by influencing cellular proliferation, differentiation, and apoptosis. This technical guide provides a comprehensive overview of the molecular interactions, experimental validation, and clinical implications of Ezatiostat's effect on JNK signaling.

Mechanism of Action: From Prodrug to JNK Activation

This compound is a tripeptide analog of glutathione.[1][2][3][4][5] As a prodrug, it is administered in an inactive form and is subsequently metabolized in vivo to its active diacid form.[6] The active metabolite of Ezatiostat then selectively binds to and inhibits the enzyme Glutathione S-transferase P1-1 (GSTP1-1).[7][2][3][4][5]

Under normal physiological conditions, GSTP1-1 exists in a complex with JNK, thereby inhibiting its kinase activity.[8][9][10][11] The binding of the active form of Ezatiostat to GSTP1-1 induces a conformational change in the enzyme, leading to the dissociation of the GSTP1-1/JNK complex.[6][12] This release of JNK from its inhibitory binding partner results in the activation of the JNK signaling cascade.[6][12]

The activation of JNK is characterized by its phosphorylation.[12] Activated JNK then phosphorylates its downstream targets, a key one being the transcription factor c-Jun at serine residues Ser63 and Ser73.[13][14][15][16] Phosphorylated c-Jun translocates to the nucleus, where it modulates the expression of genes involved in critical cellular processes, including proliferation, differentiation, and apoptosis.[17] This entire cascade, from GSTP1-1 inhibition to altered gene expression, forms the basis of Ezatiostat's mechanism of action.

Quantitative Data on Ezatiostat's Activity

While the qualitative mechanism of Ezatiostat is well-established, specific quantitative data from preclinical studies are not extensively consolidated in publicly available literature. However, clinical trial data in patients with myelodysplastic syndromes (MDS) provide a quantitative measure of the drug's ultimate biological effect, which is a downstream consequence of JNK pathway activation.

| Clinical Endpoint | Patient Population | Dosage | Response Rate | Citation |

| Hematologic Improvement (HI) | Low to Intermediate-2 Risk MDS | 200 to 6000 mg/day (oral tablets) | 17 of 45 patients (38%) showed HI | [1][12] |

| HI-Erythroid (HI-E) | MDS | 600 mg/m² (IV) | 9 of 38 patients (24%) | [17] |

| HI-Neutrophil (HI-N) | MDS | 600 mg/m² (IV) | 11 of 26 patients (42%) | [17] |

| HI-Platelet (HI-P) | MDS | 600 mg/m² (IV) | 12 of 24 patients (50%) | [17] |

| Trilineage Response | MDS with trilineage cytopenia | 600 mg/m² (IV) | 4 of 16 patients (25%) | [17] |

| HI-Erythroid (HI-E) | Non-deletion(5q) MDS | 2000 mg/day Ezatiostat + 10 mg/day Lenalidomide | 4 of 10 evaluable patients (40%) | [7][18] |

| Red Blood Cell Transfusion Independence | Transfusion-dependent non-deletion(5q) MDS | 2000 mg/day Ezatiostat + 10 mg/day Lenalidomide | 3 of 7 patients (43%) | [7][18] |

| HI-Platelet (HI-P) | Thrombocytopenic non-deletion(5q) MDS | 2000 mg/day Ezatiostat + 10 mg/day Lenalidomide | 3 of 5 patients (60%) | [7][18] |

Experimental Protocols

The elucidation of Ezatiostat's effect on the JNK signaling pathway has been achieved through a series of key experiments. The following are detailed methodologies for these pivotal assays.

Cell Culture and Treatment

Human promyelocytic leukemia (HL-60) cells are a commonly used model for studying the effects of Ezatiostat.

-

Cell Culture: HL-60 cells are cultured in RPMI 1640 medium supplemented with 10-20% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.[19][20]

-

Ezatiostat Treatment: For in vitro experiments, Ezatiostat is typically dissolved in a suitable solvent like DMSO to create a stock solution.[2] The stock solution is then diluted in the cell culture medium to the desired final concentrations for treating the HL-60 cells. Treatment durations can vary depending on the specific endpoint being measured. For instance, to induce resistance, HL-60 cells have been chronically exposed to increasing concentrations of Ezatiostat, starting from 2.5 µM.[2]

Co-Immunoprecipitation to Demonstrate GSTP1-JNK Interaction

This technique is used to verify the physical interaction between GSTP1 and JNK and its disruption by Ezatiostat.

-

Cell Lysis: After treatment with Ezatiostat or a vehicle control, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Pre-clearing: The cell lysates are pre-cleared by incubation with protein A/G agarose beads to reduce non-specific binding.

-

Immunoprecipitation: The pre-cleared lysate is incubated with an antibody specific for either GSTP1 or JNK overnight at 4°C with gentle rotation.

-

Immune Complex Capture: Protein A/G agarose beads are added to the lysate-antibody mixture and incubated to capture the antibody-protein complexes.

-

Washing: The beads are washed several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: The eluted proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against the other protein in the complex (e.g., if JNK was immunoprecipitated, the blot is probed for GSTP1). A decrease in the co-immunoprecipitated protein in the Ezatiostat-treated sample compared to the control indicates disruption of the complex.

Western Blotting for Phosphorylated c-Jun

This method is used to quantify the activation of the JNK pathway by measuring the phosphorylation of its downstream target, c-Jun.

-

Sample Preparation: Cells are treated with various concentrations of Ezatiostat for different time points. Whole-cell lysates are prepared as described for co-immunoprecipitation.

-

Protein Quantification: The protein concentration of each lysate is determined using a standard protein assay (e.g., BCA assay) to ensure equal loading.

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

-

Blocking: The membrane is blocked with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for phosphorylated c-Jun (e.g., anti-phospho-c-Jun Ser63/73).

-

Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized using an imaging system.

-

Normalization: The membrane is stripped and re-probed with an antibody for total c-Jun and a loading control (e.g., GAPDH or β-actin) to normalize the phosphorylated c-Jun signal. Densitometry analysis is used to quantify the fold change in c-Jun phosphorylation.[13][14][15]

Visualizing the Pathway and Experimental Workflow

Ezatiostat's Mechanism of Action on the JNK Signaling Pathway

Caption: Ezatiostat's mechanism of action on the JNK signaling pathway.

Experimental Workflow for Assessing JNK Pathway Activation

Caption: Experimental workflow for JNK pathway activation assessment.

Conclusion

This compound represents a targeted therapeutic approach that leverages the intricate regulation of the JNK signaling pathway. By inhibiting GSTP1-1, Ezatiostat effectively "releases the brakes" on JNK, leading to its activation and the subsequent modulation of gene expression programs that can drive hematopoietic differentiation and, in some contexts, apoptosis of malignant cells. The clinical responses observed in MDS patients underscore the therapeutic potential of targeting this pathway. Further research to delineate the full spectrum of JNK-dependent and -independent effects of Ezatiostat will continue to refine our understanding of its therapeutic applications and may open new avenues for its use in other malignancies characterized by aberrant JNK signaling.

References

- 1. Phase 1 multicenter dose-escalation study of this compound (TLK199 tablets), a novel glutathione analog prodrug, in patients with myelodysplastic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. apexbt.com [apexbt.com]

- 5. Ezatiostat - MedChem Express [bioscience.co.uk]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. The good Samaritan glutathione-S-transferase P1: An evolving relationship in nitric oxide metabolism mediated by the direct interactions between multiple effector molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Deactivation of the JNK Pathway by GSTP1 Is Essential to Maintain Sperm Functionality - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Glutathione S-transferase P1-1 (GSTP1-1) inhibits c-Jun N-terminal kinase (JNK1) signaling through interaction with the C terminus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Regulation of JNK signaling by GSTp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ashpublications.org [ashpublications.org]

- 13. An intrinsic temporal order of c-JUN N-terminal phosphorylation regulates its activity by orchestrating co-factor recruitment - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Crucial Role of C-Jun Phosphorylation at Ser63/73 Mediated by PHLPP Protein Degradation in the Cheliensisin A (Chel A) Inhibition of Cell Transformation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Phase 1-2a multicenter dose-escalation study of this compound liposomes for injection (Telintra®, TLK199), a novel glutathione analog prodrug in patients with myelodysplastic syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Phase 1 dose-ranging study of this compound in combination with lenalidomide in patients with non-deletion (5q) low to intermediate-1 risk myelodysplastic syndrome (MDS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Proliferation inhibition, cell cycle arrest and apoptosis induced in HL-60 cells by a natural diterpene ester from Daphne mucronata - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Manipulation of Neutrophil-Like HL-60 Cells for the Study of Directed Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacodynamics of Ezatiostat Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ezatiostat hydrochloride, also known as TER 199 or TLK199, is a synthetic tripeptide analog of glutathione.[1][2] It is an orally active prodrug that is under investigation for the treatment of myelodysplastic syndrome (MDS) and other conditions characterized by cytopenias.[3][4] Ezatiostat is designed to stimulate the proliferation and differentiation of hematopoietic progenitor cells, thereby increasing the levels of white blood cells, red blood cells, and platelets.[4][5] This document provides an in-depth overview of the pharmacodynamics of this compound, including its mechanism of action, quantitative data from key studies, and detailed experimental protocols.

Mechanism of Action

This compound is a prodrug that is metabolized to its active moiety, TLK117.[3] TLK117 is a selective inhibitor of the enzyme Glutathione S-transferase P1-1 (GSTP1-1).[1][2][6] GSTP1-1 is an enzyme that is often overexpressed in various cancer cells and is known to play a role in cellular detoxification and the regulation of apoptosis.[3][6]

Under normal physiological conditions, GSTP1-1 binds to and inhibits the c-Jun N-terminal kinase (JNK), a key regulator of cellular proliferation, differentiation, and apoptosis.[3][6] By selectively binding to and inhibiting GSTP1-1, TLK117 causes the dissociation of the GSTP1-1/JNK complex.[2][3] This leads to the activation of JNK through phosphorylation.[1][2]

The activated JNK then phosphorylates its downstream target, c-Jun.[3][7] Phosphorylated c-Jun translocates to the nucleus, where it acts as a transcription factor, promoting the expression of genes involved in the growth and differentiation of hematopoietic progenitors.[3][7] This ultimately results in the stimulation of multilineage differentiation of hematopoietic stem cells into mature monocytes, granulocytes, and erythrocytes.[3][8] In malignant cells, the activation of the JNK pathway can lead to the induction of apoptosis.[2][9]

Signaling Pathway Visualization

The following diagram illustrates the signaling pathway of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Phase 1-2a multicenter dose-escalation study of this compound liposomes for injection (Telintra®, TLK199), a novel glutathione analog prodrug in patients with myelodysplastic syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. arizona-mall.com [arizona-mall.com]

- 7. researchgate.net [researchgate.net]

- 8. apexbt.com [apexbt.com]

- 9. selleckchem.com [selleckchem.com]

Methodological & Application

Application Notes and Protocols for In Vitro Studies with Ezatiostat Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ezatiostat Hydrochloride (also known as TLK199) is a tripeptide analog of glutathione and a potent inhibitor of Glutathione S-transferase P1-1 (GSTP1-1).[1] By inhibiting GSTP1-1, this compound disrupts the binding of GSTP1-1 to c-Jun N-terminal kinase (JNK), leading to the activation of the JNK and subsequently the ERK signaling pathways.[1] This mechanism of action makes this compound a compound of interest for various in vitro studies, particularly in the context of hematological malignancies and other cancers. These application notes provide detailed protocols for the dissolution, preparation, and use of this compound in common in vitro assays.

Data Presentation

Solubility of this compound

The solubility of this compound in commonly used solvents for in vitro studies is summarized below. It is recommended to use fresh, high-purity solvents to ensure optimal dissolution.

| Solvent | Concentration | Remarks |

| DMSO | ≥ 28.3 mg/mL | Warming the solution to 37°C and/or sonication can aid dissolution. |

| Ethanol | ≥ 42.6 mg/mL | Sonication is recommended to aid dissolution. |

| Water | Limited solubility | Not recommended as a primary solvent for stock solutions. |

Stock Solution Preparation and Storage

Proper preparation and storage of stock solutions are critical for maintaining the stability and activity of this compound.

| Parameter | Recommendation |

| Recommended Solvent | DMSO |

| Stock Concentration | 10 mM - 50 mM |

| Preparation | To prepare a 10 mM stock solution, dissolve 5.66 mg of this compound in 1 mL of DMSO. If necessary, warm the vial at 37°C for 10 minutes and/or use an ultrasonic bath to ensure complete dissolution. |

| Storage | Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store at -20°C for up to 1 month or at -80°C for up to 6 months. |

| Working Solution | Dilute the stock solution in the appropriate cell culture medium to the final desired concentration immediately before use. The final DMSO concentration in the cell culture should be kept below 0.5% to avoid solvent-induced cytotoxicity. |

Experimental Protocols

Cell Culture: Human Promyelocytic Leukemia (HL-60) Cells

HL-60 cells are a commonly used model for studying the effects of chemotherapeutic agents on leukemia.

Materials:

-

HL-60 cells (ATCC® CCL-240™)

-

Iscove's Modified Dulbecco's Medium (IMDM)

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin solution (100X)

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypan Blue solution (0.4%)

-

Hemocytometer or automated cell counter

Protocol:

-

Complete Growth Medium: Prepare complete growth medium by supplementing IMDM with 20% heat-inactivated FBS and 1% Penicillin-Streptomycin.

-

Thawing Cryopreserved Cells:

-

Quickly thaw the vial of frozen cells in a 37°C water bath.

-

Transfer the thawed cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

-

Centrifuge at 150 x g for 7 minutes.

-

Discard the supernatant and gently resuspend the cell pellet in 10 mL of fresh, pre-warmed complete growth medium.

-

Transfer the cell suspension to a T-25 cell culture flask.

-

-

Cell Maintenance:

-

Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

-

Maintain the cell density between 1 x 10^5 and 1 x 10^6 viable cells/mL.

-

To subculture, centrifuge the cell suspension at 150 x g for 7 minutes, discard the supernatant, and resuspend the cells in fresh medium to a density of 2 x 10^5 cells/mL.

-

Change the medium every 2-3 days.

-

-

Cell Counting:

-

Mix a small aliquot of the cell suspension with an equal volume of Trypan Blue solution.

-

Count the viable (unstained) and non-viable (blue) cells using a hemocytometer or automated cell counter.

-

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on the viability of HL-60 cells.

Materials:

-

HL-60 cells in complete growth medium

-

This compound stock solution (10 mM in DMSO)

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Adjust the density of a log-phase HL-60 cell suspension to 5 x 10^4 cells/mL in complete growth medium.

-

Seed 100 µL of the cell suspension into each well of a 96-well plate (5,000 cells/well).

-

Incubate the plate for 24 hours at 37°C and 5% CO2.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete growth medium from the 10 mM stock solution. A suggested concentration range is 0.1 µM to 100 µM.

-

Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a no-cell control (medium only).

-

Carefully remove 50 µL of medium from each well and add 50 µL of the diluted compound or vehicle control.

-

Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-

-

MTT Addition and Incubation:

-

Add 20 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 4 hours at 37°C, protected from light.

-

-

Formazan Solubilization and Measurement:

-

Add 100 µL of the solubilization solution to each well.

-

Mix thoroughly by gentle pipetting to dissolve the formazan crystals.

-

Incubate the plate overnight at 37°C in a humidified chamber.

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the no-cell control from all other readings.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the percentage of viability against the log of the drug concentration to determine the IC50 value.

-

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol uses flow cytometry to quantify apoptosis in HL-60 cells treated with this compound.

Materials:

-

HL-60 cells in complete growth medium

-

This compound stock solution (10 mM in DMSO)

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Protocol:

-

Cell Seeding and Treatment:

-

Seed HL-60 cells at a density of 2 x 10^5 cells/mL in 6-well plates (2 mL per well).

-

Treat the cells with various concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) and a vehicle control for 24-48 hours.

-

-

Cell Harvesting and Washing:

-

Harvest the cells by transferring the suspension to a 15 mL conical tube.

-

Centrifuge at 200 x g for 5 minutes.

-

Wash the cells twice with 5 mL of cold PBS, centrifuging after each wash.

-

-

Staining:

-

Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour of staining.

-

Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI as controls to set up the compensation and gates.

-

Collect data for at least 10,000 events per sample.

-

-

Data Interpretation:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Western Blotting for JNK and ERK Activation

This protocol details the detection of phosphorylated JNK and ERK in HL-60 cells following treatment with this compound.

Materials:

-

HL-60 cells in complete growth medium

-

This compound stock solution (10 mM in DMSO)

-

6-well plates

-

RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer (4X)

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-JNK (Thr183/Tyr185), anti-JNK, anti-phospho-p44/42 MAPK (ERK1/2) (Thr202/Tyr204), anti-p44/42 MAPK (ERK1/2), and anti-β-actin.

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Protocol:

-

Cell Treatment and Lysis:

-

Seed HL-60 cells at a density of 1 x 10^6 cells/mL in 6-well plates.

-

Treat the cells with this compound (e.g., 10 µM) for various time points (e.g., 0, 15, 30, 60, 120 minutes).

-

Harvest the cells by centrifugation.

-

Wash the cell pellet with ice-cold PBS.

-

Lyse the cells with 100 µL of ice-cold RIPA buffer per 1-2 x 10^6 cells.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant (cell lysate).

-

-

Protein Quantification and Sample Preparation:

-

Determine the protein concentration of each lysate using a BCA assay.

-

Normalize the protein concentrations with lysis buffer.

-

Mix 30 µg of protein from each sample with Laemmli sample buffer and boil for 5 minutes.

-

-

SDS-PAGE and Protein Transfer:

-

Load the samples onto an SDS-PAGE gel and run the electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

-

Detection and Analysis:

-

Apply the ECL substrate to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

To analyze total protein levels, the membrane can be stripped and re-probed with antibodies for total JNK, total ERK, and a loading control like β-actin.

-

Quantify the band intensities using densitometry software.

-

Mandatory Visualization

Caption: Signaling pathway of this compound.

Caption: General experimental workflow for in vitro studies.

References

Application Notes and Protocols for Ezatiostat Hydrochloride in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ezatiostat Hydrochloride, a synthetic tripeptide analog of glutathione, is a potent inhibitor of Glutathione S-transferase P1-1 (GSTP1-1).[1][2] As a prodrug, it is metabolized into its active form, TLK117, which selectively binds to and inhibits GSTP1-1.[2] This inhibition leads to the activation of the c-Jun N-terminal kinase (JNK) signaling pathway, which plays a crucial role in inducing apoptosis in malignant cells while stimulating the proliferation of normal myeloid progenitors.[1][3][4] These characteristics make Ezatiostat a compound of significant interest for research in oncology and hematology, particularly in the context of myelodysplastic syndromes (MDS).[2][5][6]

These application notes provide detailed protocols for utilizing this compound in various cell culture experiments to assess its biological effects, including cytotoxicity, induction of apoptosis, and impact on the cell cycle.

Mechanism of Action

Ezatiostat's mechanism of action involves a cascade of intracellular events initiated by the inhibition of GSTP1-1. This inhibition disrupts the interaction between GSTP1-1 and JNK, leading to the activation of JNK and its downstream targets. This signaling cascade ultimately results in the induction of apoptosis in cancer cells.[3][4]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. apexbt.com [apexbt.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Development of Telintra as an Inhibitor of Glutathione S-Transferase P - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phase 1 multicenter dose-escalation study of this compound (TLK199 tablets), a novel glutathione analog prodrug, in patients with myelodysplastic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phase 1-2a multicenter dose-escalation study of this compound liposomes for injection (Telintra®, TLK199), a novel glutathione analog prodrug in patients with myelodysplastic syndrome - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Ezatiostat Hydrochloride in Animal Models of Myelodysplastic Syndromes (MDS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ezatiostat hydrochloride (also known as TLK199) is a novel investigational agent for the treatment of Myelodysplastic Syndromes (MDS).[1][2] It is a tripeptide analog of glutathione and acts as a prodrug, which is metabolized to its active form, TLK117.[3] The therapeutic potential of Ezatiostat lies in its ability to stimulate the proliferation and differentiation of hematopoietic precursors, potentially overcoming the ineffective hematopoiesis characteristic of MDS.[3] A significant challenge in the preclinical evaluation of Ezatiostat for MDS is the lack of well-established animal models that faithfully recapitulate the heterogeneity of the human disease. However, data from preclinical studies in other relevant animal models, such as those for chemotherapy-induced neutropenia, and in genetically modified mice, provide valuable guidance on dosage, administration, and expected biological effects.

Mechanism of Action

Ezatiostat's mechanism of action involves the inhibition of glutathione S-transferase P1-1 (GSTP1-1).[3] GSTP1-1 is an enzyme that can bind to and inhibit Jun-N-terminal kinase (JNK), a critical regulator of cellular proliferation, differentiation, and apoptosis.[3] By inhibiting GSTP1-1, Ezatiostat leads to the activation of the JNK signaling pathway.[1] This activation is believed to stimulate the growth and maturation of normal myeloid progenitors while also potentially inducing apoptosis in the malignant clone.[3]

Caption: Signaling pathway of this compound.

Dosage and Administration in Animal Models

Quantitative data from various preclinical studies are summarized below. It is important to note that these studies were not conducted in specific MDS animal models but provide a basis for dose selection in future studies.

| Animal Model | Dosage | Route of Administration | Dosing Schedule | Key Findings | Reference |

| Mice (Gstp1/p2+/+) | 75 mg/kg | Intraperitoneal (i.p.) | Not specified | Two-fold increase in circulating white blood cells. | [4] |

| Mice (OVX model) | 50 mg/kg | Intraperitoneal (i.p.) | Every other day for 1 month | Investigated the role of GSTP1 in bone loss. | [5] |

| Rats | Up to 480 mg/m² | Parenteral | Daily for 7 days | Non-toxic. | [4] |

| Dogs | Up to 800 mg/m² | Parenteral | Daily for 7 days | Non-toxic. | [4] |

| SCID Mice (with human colon tumor) | 60 mg/kg | Not specified | Not specified | Increased sensitivity to melphalan. | [4] |

Experimental Protocols

The following are generalized protocols based on the available literature for the administration of Ezatiostat in rodent models. These should be adapted based on the specific experimental design and animal model used.

Protocol 1: Intraperitoneal Administration in Mice

Objective: To assess the hematopoietic stimulatory effects of Ezatiostat.

Materials:

-

This compound (TLK199)

-

Vehicle (e.g., 20% SBE-β-CD in Saline)

-

Sterile syringes and needles (25-27 gauge)

-

Appropriate mouse strain (e.g., C57BL/6)

-

Standard animal housing and monitoring equipment

Procedure:

-

Preparation of Dosing Solution:

-

Prepare a stock solution of Ezatiostat in a suitable solvent like DMSO.

-

For a working solution, dilute the stock solution in the vehicle. For example, to achieve a final concentration of 2.75 mg/mL, add 100 µL of a 27.5 mg/mL DMSO stock to 900 µL of 20% SBE-β-CD in Saline and mix thoroughly.[1]

-

-

Animal Dosing:

-

Acclimatize animals to housing conditions before the start of the experiment.

-

Administer the prepared Ezatiostat solution via intraperitoneal injection. The volume of injection should be based on the animal's body weight to achieve the desired dose (e.g., 50 mg/kg).

-

A control group should receive vehicle only.

-

-

Monitoring and Sample Collection:

-

Monitor animals daily for any signs of toxicity.

-

Collect peripheral blood samples at predetermined time points (e.g., baseline, and various time points post-injection) for complete blood counts (CBC) to assess changes in white blood cells, neutrophils, and other hematopoietic lineages.

-

At the end of the study, bone marrow and spleen can be harvested for further analysis, such as flow cytometry for hematopoietic stem and progenitor cell populations.

-

Protocol 2: Oral Gavage Administration in Mice

Objective: To evaluate the effects of orally administered Ezatiostat.

Materials:

-

This compound (TLK199)

-

Vehicle for oral administration (e.g., Corn oil)

-

Oral gavage needles

-

Appropriate mouse strain

-

Standard animal housing and monitoring equipment

Procedure:

-

Preparation of Dosing Suspension:

-

Prepare a stock solution of Ezatiostat in DMSO.

-

For the oral suspension, add the DMSO stock to corn oil and mix thoroughly to achieve the desired concentration.[1]

-

-

Animal Dosing:

-

Administer the Ezatiostat suspension to mice using an appropriate-sized oral gavage needle. The volume should be calculated based on the animal's weight.

-

The control group should receive the vehicle via oral gavage.

-

-

Monitoring and Sample Collection:

-

Follow the same monitoring and sample collection procedures as described in Protocol 1.

-

Caption: General experimental workflow for Ezatiostat administration in animal models.

Future Directions and Considerations

The development of more faithful animal models of MDS, such as patient-derived xenograft (PDX) models, will be crucial for the definitive preclinical evaluation of Ezatiostat. Researchers should consider using the dosages and administration routes outlined in this document as a starting point for efficacy studies in these newer models. Pharmacokinetic and pharmacodynamic studies in these models will also be essential to establish a clear relationship between drug exposure and biological response. Given the tolerability of Ezatiostat in combination with other agents like lenalidomide in clinical trials, future preclinical studies could also explore combination therapies in relevant animal models.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound for the treatment of myelodysplastic syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phase 1-2a multicenter dose-escalation study of this compound liposomes for injection (Telintra®, TLK199), a novel glutathione analog prodrug in patients with myelodysplastic syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of Telintra as an Inhibitor of Glutathione S-Transferase P - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GSTP1-mediated S-glutathionylation of Pik3r1 is a redox hub that inhibits osteoclastogenesis through regulating autophagic flux - PMC [pmc.ncbi.nlm.nih.gov]

Application of Ezatiostat Hydrochloride in High-Throughput Screening Assays: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ezatiostat Hydrochloride (Telintra®, TLK199) is a novel glutathione analog prodrug that has demonstrated significant potential in the treatment of myelodysplastic syndromes (MDS). Its mechanism of action involves the inhibition of Glutathione S-transferase P1-1 (GSTP1-1), a key enzyme implicated in cellular detoxification and the regulation of signaling pathways that govern cell proliferation, differentiation, and apoptosis. The active metabolite of Ezatiostat binds to GSTP1-1, leading to the activation of c-Jun N-terminal kinase (JNK) and subsequent downstream signaling cascades. This activity stimulates the growth and maturation of hematopoietic progenitors while promoting apoptosis in malignant cells.

High-throughput screening (HTS) assays are essential tools in drug discovery for identifying and characterizing novel therapeutic agents. This document provides detailed application notes and protocols for the use of this compound and its analogs in HTS campaigns, focusing on biochemical and cell-based assays relevant to its mechanism of action.

Mechanism of Action Signaling Pathway

Ezatiostat, a prodrug, is intracellularly converted to its active diacid form. This active metabolite then inhibits GSTP1-1, which normally sequesters and inactivates JNK. The inhibition of GSTP1-1 releases JNK, allowing it to become phosphorylated and activated. Activated JNK then phosphorylates c-Jun, which translocates to the nucleus to regulate the transcription of genes involved in cell differentiation and apoptosis.

Caption: Signaling pathway of this compound.

High-Throughput Screening Workflow

A typical HTS workflow to identify or characterize compounds with an Ezatiostat-like mechanism of action would involve a primary biochemical screen followed by a series of secondary cell-based assays to confirm on-target activity and assess downstream cellular effects.

Caption: HTS workflow for identifying Ezatiostat-like compounds.

Data Presentation: GSTP1-1 Inhibition

The following table summarizes the half-maximal inhibitory concentration (IC50) values for several known GSTP1-1 inhibitors identified through high-throughput screening. This data can serve as a benchmark for new screening campaigns.

| Compound | IC50 (µM) for GSTP1-1 Inhibition | Reference Cell Line/Assay |

| Ethacrynic acid | 13 ± 1 | Enzymatic Assay[1] |

| 10058-F4 | 14 ± 2 | Enzymatic Assay[1] |

| ZM 39923 | 21 ± 1 | Enzymatic Assay[1] |

| PRT 4165 | 24 ± 2 | Enzymatic Assay[1] |

| Cryptotanshinone | 30 ± 1 | Enzymatic Assay[1] |

| Iridium(III)-EA Conjugate | 6.7 ± 0.7 | Sequential Injection Analysis[2] |

| Diiron(I) Compound | 275 ± 9 | Sequential Injection Analysis[2] |

Experimental Protocols

Primary HTS: Biochemical GSTP1-1 Inhibition Assay (384-well format)

This protocol is adapted from a high-throughput screening assay for GSTP1-1 inhibitors and is suitable for large-scale screening.[1][3][4]

Materials:

-

Recombinant human GSTP1-1 enzyme

-

L-Glutathione (GSH)

-

1-Chloro-2,4-dinitrobenzene (CDNB)

-

Assay Buffer: 100 mM potassium phosphate buffer, pH 6.5

-

This compound or other test compounds

-

384-well, clear, flat-bottom microplates

-

Acoustic liquid handler (e.g., Echo 655) for compound dispensing

-

Microplate reader capable of measuring absorbance at 340 nm

Protocol:

-

Compound Plating: Using an acoustic liquid handler, dispense 50-100 nL of test compounds (typically at a concentration of 10 mM in DMSO) into the wells of a 384-well plate. Include appropriate controls (e.g., Ezatiostat as a positive control, DMSO as a negative control).

-

Reagent Preparation:

-

Prepare a solution of GSTP1-1 in assay buffer. The final concentration in the assay should be optimized, typically around 0.02 U/mL.[1]

-

Prepare a solution of GSH in assay buffer. The final concentration should be around 1 mM.[1]

-

Prepare a solution of CDNB in ethanol. The final concentration in the assay should be around 4 mM.[1]

-

-

Enzyme and Substrate Addition:

-

Add 20 µL of the GSTP1-1 solution to each well.

-

Add 20 µL of the GSH solution to each well.

-

Incubate the plate at 30°C for 10 minutes to allow for compound-enzyme interaction.

-

-

Reaction Initiation and Measurement:

-

Initiate the enzymatic reaction by adding 10 µL of the CDNB solution to each well.

-

Immediately place the plate in a microplate reader pre-set to 30°C.

-

Measure the increase in absorbance at 340 nm every minute for 10-20 minutes. The rate of reaction is proportional to the GSTP1-1 activity.

-

-

Data Analysis:

-

Calculate the rate of reaction for each well.

-

Normalize the data to the controls (DMSO as 100% activity, a known inhibitor as 0% activity).

-

Determine the percent inhibition for each test compound. Compounds showing significant inhibition (e.g., >50%) are considered "hits" for further testing.

-

A Z' factor of >0.5 indicates a robust assay.[4]

-

Secondary HTS: Cell-Based JNK Activation Assay

This assay measures the phosphorylation of JNK in a cellular context. Various HTS-compatible methods exist, such as TR-FRET or AlphaLISA.[5]

Materials:

-

HL-60 (human promyelocytic leukemia) cells

-

RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

-

Test compounds

-

JNK activation assay kit (e.g., AlphaLISA SureFire Ultra p-JNK (Thr183/Tyr185))

-

384-well white opaque microplates

-

Multimode plate reader compatible with AlphaLISA technology

Protocol:

-

Cell Seeding: Seed HL-60 cells into a 384-well plate at a density of 20,000-40,000 cells per well in 20 µL of culture medium.

-

Compound Addition: Add 5 µL of test compound dilutions to the wells.

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a predetermined time (e.g., 1-4 hours) to induce JNK activation.

-

Cell Lysis: Add 5 µL of lysis buffer provided in the assay kit to each well.

-

Assay Procedure: Follow the manufacturer's protocol for the AlphaLISA assay, which typically involves the addition of acceptor beads and donor beads with subsequent incubation periods.

-

Signal Detection: Read the plate on an AlphaLISA-compatible plate reader.

-

Data Analysis: The AlphaLISA signal is proportional to the level of phosphorylated JNK. Normalize the data to controls and determine the fold-activation for each compound.

Tertiary HTS: HL-60 Cell Differentiation Assay (CD11b Expression)

This assay quantifies the differentiation of HL-60 cells into a more mature myeloid phenotype, a key downstream effect of Ezatiostat. This protocol can be adapted for high-throughput flow cytometry.[6][7][8]

Materials:

-

HL-60 cells

-

RPMI-1640 medium

-

Test compounds

-

All-trans-retinoic acid (ATRA) or Dimethyl sulfoxide (DMSO) as positive controls for differentiation[6]

-

FITC- or PE-conjugated anti-human CD11b antibody

-

96- or 384-well V-bottom plates

-

High-throughput flow cytometer with an autosampler

Protocol:

-

Cell Culture and Treatment: Seed HL-60 cells at a density of 1 x 10^5 cells/mL in a 96- or 384-well culture plate. Add test compounds at various concentrations.

-

Incubation: Incubate the cells for 48-72 hours at 37°C in a 5% CO2 incubator to allow for differentiation.

-

Cell Staining:

-

Transfer the cells to a V-bottom plate and centrifuge to pellet the cells.

-

Resuspend the cells in a staining buffer (e.g., PBS with 2% FBS).

-

Add the fluorescently labeled anti-CD11b antibody.

-

Incubate for 30 minutes at 4°C in the dark.

-

Wash the cells with staining buffer.

-

-

Flow Cytometry: Resuspend the cells in staining buffer and acquire data on a high-throughput flow cytometer.

-

Data Analysis: Gate on the live cell population and quantify the percentage of CD11b-positive cells. An increase in the percentage of CD11b-positive cells indicates differentiation.

Quaternary HTS: Apoptosis Assay (Caspase-3/7 Activity)

This assay measures the induction of apoptosis, another important consequence of Ezatiostat treatment in malignant cells.[9]

Materials:

-

HL-60 cells

-

RPMI-1640 medium

-

Test compounds

-

Caspase-Glo® 3/7 Assay System (Promega) or similar

-

384-well white opaque microplates

-

Luminometer plate reader

Protocol:

-

Cell Seeding: Seed HL-60 cells into a 384-well plate at a density of 10,000-20,000 cells per well in 25 µL of culture medium.

-

Compound Addition: Add 5 µL of test compound dilutions to the wells.

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.

-

Assay Reagent Addition: Add 30 µL of the Caspase-Glo® 3/7 reagent to each well.

-

Incubation: Incubate at room temperature for 1-2 hours in the dark.

-

Luminescence Measurement: Read the luminescence on a plate reader.

-

Data Analysis: The luminescence signal is proportional to caspase-3/7 activity. Normalize the data to controls and determine the fold-induction of apoptosis for each compound.

Conclusion

The protocols and data presented provide a comprehensive framework for the application of this compound and the screening for novel compounds with a similar mechanism of action in a high-throughput setting. By employing a tiered screening approach, from primary biochemical assays to secondary and tertiary cell-based functional readouts, researchers can efficiently identify and characterize promising new drug candidates for the treatment of myelodysplastic syndromes and other hematological malignancies. The use of automated liquid handling and detection systems is crucial for the successful implementation of these assays on a large scale.

References

- 1. infoscience.epfl.ch [infoscience.epfl.ch]

- 2. arpi.unipi.it [arpi.unipi.it]

- 3. Identification of glutathione transferase (GST P1) inhibitors via a high-throughput screening assay and implications as alternative treatment options for breast cancers | PLOS One [journals.plos.org]

- 4. researchgate.net [researchgate.net]

- 5. Measuring the Constitutive Activation of c-Jun N-terminal Kinase Isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Clinical and Experimental Pediatrics [e-cep.org]

- 8. researchgate.net [researchgate.net]

- 9. Apoptosis Assays for Flow Cytometry | Sartorius [sartorius.com]

Application Notes and Protocols for Studying Drug Resistance Mechanisms in Cancer Using Ezatiostat Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ezatiostat hydrochloride (Telintra®, TLK199) is a glutathione analog and a potent inhibitor of Glutathione S-transferase P1-1 (GSTP1), an enzyme frequently overexpressed in cancer cells and implicated in the development of resistance to chemotherapy.[1][2] By inhibiting GSTP1, Ezatiostat disrupts the detoxification of cytotoxic drugs and modulates key signaling pathways involved in cell survival and apoptosis, primarily through the activation of the c-Jun N-terminal kinase (JNK) pathway.[2][3] These characteristics make Ezatiostat a valuable tool for investigating and potentially overcoming drug resistance in various cancer types.

These application notes provide detailed protocols for utilizing this compound to study its effects on drug-resistant cancer cells, including methods to assess its ability to re-sensitize resistant cells to conventional chemotherapeutic agents.

Mechanism of Action

Ezatiostat acts as a prodrug that is intracellularly converted to its active metabolite, which then inhibits GSTP1. This inhibition leads to the dissociation of the GSTP1-JNK complex, resulting in the activation of JNK.[3] Activated JNK can then trigger downstream signaling cascades that promote apoptosis, thereby counteracting the pro-survival mechanisms that contribute to drug resistance.

Signaling Pathway Diagram: Ezatiostat-Mediated JNK Activation

Caption: Ezatiostat inhibits the GSTP1-JNK complex, leading to JNK activation and apoptosis.

Experimental Protocols

The following protocols are designed to investigate the efficacy of Ezatiostat in overcoming drug resistance. It is recommended to use a drug-sensitive parental cell line and its corresponding drug-resistant subline for comparative analysis.

Cell Viability and IC50 Determination

This protocol determines the concentration of a chemotherapeutic agent required to inhibit 50% of cell growth (IC50) and assesses the ability of Ezatiostat to reduce this value in resistant cells.

Materials:

-

Drug-sensitive and drug-resistant cancer cell lines (e.g., A549 and A549/cisplatin-resistant)

-

Complete cell culture medium

-

This compound

-

Chemotherapeutic agent (e.g., Cisplatin)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability reagent

-

DMSO

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Drug Preparation: Prepare a series of dilutions of the chemotherapeutic agent and Ezatiostat in complete medium.

-

Treatment:

-

Single Agent IC50: Treat cells with increasing concentrations of the chemotherapeutic agent alone.

-

Combination Treatment: Treat cells with increasing concentrations of the chemotherapeutic agent in the presence of a fixed, non-toxic concentration of Ezatiostat (e.g., 1-10 µM, to be determined empirically for each cell line).

-

-

Incubation: Incubate the plates for 48-72 hours.

-

Cell Viability Assay: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan crystals with DMSO and measure the absorbance at the appropriate wavelength.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls. Determine the IC50 values using non-linear regression analysis.

Experimental Workflow for IC50 Determination

Caption: Workflow for determining IC50 values in combination drug studies.

Apoptosis Assay

This protocol quantifies the induction of apoptosis in resistant cells treated with a chemotherapeutic agent in the presence or absence of Ezatiostat.

Materials:

-

Drug-sensitive and drug-resistant cancer cell lines

-

Complete cell culture medium

-

This compound

-

Chemotherapeutic agent

-

6-well plates

-

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.

-